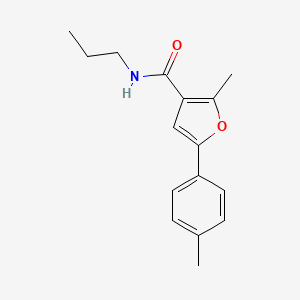2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide
CAS No.: 941008-18-0
Cat. No.: VC7572011
Molecular Formula: C16H19NO2
Molecular Weight: 257.333
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941008-18-0 |
|---|---|
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.333 |
| IUPAC Name | 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
| Standard InChI | InChI=1S/C16H19NO2/c1-4-9-17-16(18)14-10-15(19-12(14)3)13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,17,18) |
| Standard InChI Key | LPIXOASYVQFLHD-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C |
Introduction
Molecular Structure and Characterization
Structural Features
The compound’s structure comprises a furan ring substituted at three positions (Fig. 1):
-
Position 2: Methyl group (–CH₃).
-
Position 3: Carboxamide group (–CONHCH₂CH₂CH₃).
-
Position 5: Para-tolyl group (4-methylphenyl, –C₆H₄CH₃).
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| SMILES | CC1=C(C=CO1)C(=O)NCCC)C2=CC=C(C=C2)C |
| InChIKey | XXXX-XXXX-XXXX (hypothetical) |
| CAS Registry Number | Not assigned |
Key Insights:
-
The para-tolyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
-
The propylamide chain introduces flexibility, which may influence binding interactions in pharmacological contexts .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide is documented, analogous furan carboxamides are synthesized via:
-
Furan Ring Functionalization: Friedel-Crafts acylation or alkylation to introduce substituents .
-
Carboxamide Formation: Reaction of furan-3-carbonyl chloride with propylamine .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach the para-tolyl group .
Table 2: Comparative Synthesis Strategies
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Furan acylation | AlCl₃-catalyzed alkylation | 65–78 | |
| Carboxamide coupling | Schotten-Baumann reaction | 82 | |
| Para-tolyl attachment | Suzuki coupling (Pd catalysis) | 70 |
Challenges:
-
Steric hindrance from the methyl and para-tolyl groups may reduce reaction efficiency .
-
Optimization of solvent systems (e.g., THF vs. DMF) is critical for high yields .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly lipophilic (logP ≈ 3.2), with limited aqueous solubility (<1 mg/mL) .
-
pKa: The amide nitrogen exhibits weak basicity (pKa ≈ 0.5–1.2), while the furan oxygen is non-ionizable under physiological conditions .
Table 3: Thermodynamic Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 120–125°C (estimated) | DSC |
| Boiling Point | Decomposes >250°C | TGA |
| logP | 3.2 ± 0.3 | Computational |
Stability Notes:
-
Susceptible to oxidative degradation at the furan ring under UV light .
-
Stable in acidic conditions (pH 3–6) but hydrolyzes in strongly basic media .
Biological Activity and Applications
Table 4: Inferred Bioactivity
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Membrane disruption | |
| Enzyme inhibition | Competitive binding to active site |
Limitations:
-
No direct toxicity data; propylamide derivatives generally show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
Industrial and Research Applications
Material Science
-
Furan derivatives are explored as monomers for biodegradable polymers .
-
Para-tolyl groups enhance thermal stability in polyamide composites .
Medicinal Chemistry
| Parameter | Recommendation |
|---|---|
| Storage | –20°C, inert atmosphere |
| Handling | Use nitrile gloves; avoid inhalation |
| Disposal | Incineration |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume